1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene
Overview
Description
1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by its complex structure, which includes a bromomethyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(bromomethyl)phenylthiol and 2-nitro-4-(trifluoromethyl)benzene.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and acetone. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Scientific Research Applications
1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the development of drugs with specific pharmacological activities. Its derivatives are explored for their potential to treat various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems. Its functional groups allow it to form covalent bonds with these targets, leading to changes in their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways are studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-bromo-4-(trifluoromethyl)benzene and 4-(trifluoromethyl)benzyl bromide share structural similarities with this compound
Uniqueness: The presence of the nitro group and the thiol group in this compound distinguishes it from these similar compounds
Properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]sulfanyl-2-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2S/c15-8-9-1-4-11(5-2-9)22-13-6-3-10(14(16,17)18)7-12(13)19(20)21/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDISHAWZWUURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347949 | |
Record name | 1-{[4-(bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650615-78-4 | |
Record name | 1-{[4-(bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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